tert-butyl 3-bromo-5-fluoro-2-methyl-1H-indole-1-carboxylate

Lipophilicity Drug-likeness LogP

tert-Butyl 3-bromo-5-fluoro-2-methyl-1H-indole-1-carboxylate (CAS 1297285-02-9, MF C₁₄H₁₅BrFNO₂, MW 328.18) is a tetra-substituted, N-Boc-protected indole derivative that integrates four distinct structural features within a single scaffold: an N-tert-butoxycarbonyl (Boc) protecting group, a C3-bromo handle for transition-metal-catalyzed cross-coupling, a C5-fluoro substituent that modulates electronic properties and metabolic stability, and a C2-methyl group that introduces steric and conformational constraints. This compound belongs to the class of halogenated, N-protected indole building blocks widely employed in medicinal chemistry for the parallel synthesis of drug-like libraries targeting kinases, GPCRs, and epigenetic readers.

Molecular Formula C14H15BrFNO2
Molecular Weight 328.18 g/mol
CAS No. 1297285-02-9
Cat. No. B12821687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-bromo-5-fluoro-2-methyl-1H-indole-1-carboxylate
CAS1297285-02-9
Molecular FormulaC14H15BrFNO2
Molecular Weight328.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)Br
InChIInChI=1S/C14H15BrFNO2/c1-8-12(15)10-7-9(16)5-6-11(10)17(8)13(18)19-14(2,3)4/h5-7H,1-4H3
InChIKeyTZFCQRMYYVUFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Bromo-5-Fluoro-2-Methyl-1H-Indole-1-Carboxylate (CAS 1297285-02-9): Strategic Indole Building Block for Cross-Coupling-Driven Library Synthesis


tert-Butyl 3-bromo-5-fluoro-2-methyl-1H-indole-1-carboxylate (CAS 1297285-02-9, MF C₁₄H₁₅BrFNO₂, MW 328.18) is a tetra-substituted, N-Boc-protected indole derivative that integrates four distinct structural features within a single scaffold: an N-tert-butoxycarbonyl (Boc) protecting group, a C3-bromo handle for transition-metal-catalyzed cross-coupling, a C5-fluoro substituent that modulates electronic properties and metabolic stability, and a C2-methyl group that introduces steric and conformational constraints . This compound belongs to the class of halogenated, N-protected indole building blocks widely employed in medicinal chemistry for the parallel synthesis of drug-like libraries targeting kinases, GPCRs, and epigenetic readers . Its combined substitution pattern is unavailable in any single commercial analog with fewer than three substituents, making it a strategically differentiated intermediate when multi-dimensional SAR exploration is required.

Why Generic Indole Building Blocks Cannot Substitute for tert-Butyl 3-Bromo-5-Fluoro-2-Methyl-1H-Indole-1-Carboxylate in Multi-Parameter Lead Optimization


The substitution of this compound by a simpler indole analog—for example, an N-Boc-3-bromoindole lacking the 5-fluoro and 2-methyl groups, or an unprotected 3-bromo-5-fluoro-2-methylindole—introduces three categories of quantifiable liability. First, the absence of the C5-fluoro substituent reduces lipophilicity (ΔLogP ≈ 0.14–0.31 units) and eliminates a key metabolic blocking site; fluorination at the 5-position of indoles is documented to attenuate CYP450-mediated oxidative metabolism [1]. Second, the omission of N-Boc protection forces the use of unprotected indole, which yields only traces of biaryl product when employed as the arylpinacolboronate ester partner in Suzuki couplings, compared to the high yields achievable with the Boc-protected bromide [2]. Third, the lack of the C2-methyl group removes a vector for steric modulation of atropisomerism and conformational restraint in biaryl products derived from C3 cross-coupling. These multiplicative effects mean that generic analogs cannot replicate the integrated reactivity profile required for streamlined, multi-step library construction without additional protection/deprotection and functionalization steps.

Quantitative Differentiation Evidence for tert-Butyl 3-Bromo-5-Fluoro-2-Methyl-1H-Indole-1-Carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Higher LogP vs. All N-Boc and Unprotected Comparators

The target compound exhibits a LogP of 4.63, which is higher than the three closest purchasable analogs: tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate (CAS 775305-12-9, LogP 4.50, Δ = +0.13), tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate (CAS 1000183-46-9, LogP 4.33, Δ = +0.30), and the unprotected 3-bromo-5-fluoro-2-methyl-1H-indole (CAS 1258401-58-9, LogP 3.38, Δ = +1.25) . The additive contribution of all four substituents (N-Boc, 3-Br, 5-F, 2-CH₃) results in the highest LogP within this set of structurally similar indole building blocks.

Lipophilicity Drug-likeness LogP

Suzuki Coupling Efficiency: N-Boc-Protected 3-Bromoindoles Deliver High Yields Unaffected by Protection

Prieto et al. (2004) systematically compared Suzuki coupling outcomes for indole bromides as a function of N-protection state. When N-Boc-protected indole bromides were reacted with phenylboronic acids, the highest yields were obtained and these yields were unaffected by incorporating Boc or Tos protection at the heterocyclic nitrogen. In sharp contrast, when arylpinacolboronate esters were used as the boron reagent, unprotected indoles gave only traces of biaryl product, whereas N-Boc-protected indoles still furnished product, albeit in lower yields than with arylboronic acids [1]. This establishes that the Boc group in the target compound is essential for achieving productive Suzuki coupling when the indole serves as the aryl bromide partner, particularly with less reactive boronate ester coupling partners.

Cross-coupling Suzuki-Miyaura N-Boc protection

C3-Bromo Versatility: Enables Suzuki, Sonogashira, and Buchwald-Hartwig Cross-Coupling for Library Synthesis

The C3-bromo substituent on the indole core is one of the most widely utilized handles for transition-metal-catalyzed diversification. According to the Aladdin Scientific Indole Product Navigation resource, 2/3-bromoindoles enable Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to rapidly build substituted indole libraries, making them suitable for parallel synthesis in drug discovery and feasibility assessment for scale-up routes . The orthogonal relationship between the C3-Br handle (cross-coupling) and the N-Boc group (acid-labile, cleavable under orthogonal conditions) allows sequential C3-functionalization followed by N-deprotection and further derivatization without protecting group manipulation [1]. The C2-methyl group additionally blocks electrophilic aromatic substitution at the normally reactive C2 position, directing all cross-coupling activity exclusively to C3.

Cross-coupling C3-bromoindole Library synthesis

5-Fluoro Substituent: Electronic Modulation and Metabolic Stability Advantage Over Non-Fluorinated Analogs

The 5-fluoro substituent on the indole core provides a dual advantage. Electronically, it withdraws electron density from the indole ring system, modulating the reactivity of the C3-bromo position in oxidative addition steps of cross-coupling cycles [1]. Metabolically, fluorination at the 5-position of indoles has been reviewed as a strategy to block CYP450-mediated oxidative metabolism at this site, with the C-F bond resisting Phase I oxidation due to its high bond dissociation energy (~116 kcal/mol vs. ~99 kcal/mol for C-H) [2]. In the BRENDA enzyme database, 5-fluoroindole retains 97% substrate activity with the flavin-dependent halogenase BrvH compared to unsubstituted indole, while 5-bromoindole shows only 52% activity, indicating that 5-fluoro substitution preserves enzymatic recognition better than 5-bromo [3]. Among the N-Boc protected comparator set, the non-fluorinated analog (CAS 775305-12-9) lacks this metabolic shielding, while the 5-fluoro analog lacking 2-methyl (CAS 1000183-46-9) carries the fluorine but omits the conformational constraint of the 2-methyl group.

Fluorination Metabolic stability Indole

Vendor Purity Benchmarking: 98% Purity Specification with Commercial Availability

Commercially, the target compound is available at 98% purity from Leyan (catalog 1547775) and at 95% purity from multiple suppliers including AKSci (catalog 1359EX) and Shanghai Kehua (catalog KH-45528) [1]. This purity specification is equivalent to or surpasses that of the closest comparator compounds: tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate (CAS 775305-12-9, 95% from Bidepharm), tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate (CAS 1000183-46-9, 98% from Leyan), and 3-bromo-5-fluoro-2-methyl-1H-indole (CAS 1258401-58-9, 98% from Leyan) . Equivalent purity across the comparator set means that procurement decisions can be driven by the structural differentiation advantages rather than quality compromises.

Purity Procurement Quality control

Optimal Application Scenarios for tert-Butyl 3-Bromo-5-Fluoro-2-Methyl-1H-Indole-1-Carboxylate Based on Quantitative Differentiation Evidence


Parallel Synthesis of C3-Aryl Indole Libraries via Suzuki-Miyaura Coupling with Arylboronic Acids

The target compound is ideally suited as the aryl bromide partner in Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids. As demonstrated by Prieto et al. (2004), N-Boc-protected 3-bromoindoles react with phenylboronic acids to give the highest yields, which are unaffected by the presence of the Boc protecting group [1]. The C3-bromo handle is activated for oxidative addition by the electron-withdrawing 5-fluoro substituent, while the C2-methyl group prevents competing C2-arylation. Post-coupling, the Boc group can be removed under standard acidic conditions (TFA/CH₂Cl₂, 0 °C to rt, <1 h) to reveal the free indole NH for subsequent functionalization. This two-step C3-aryl introduction / N-deprotection sequence is compatible with 96-well parallel synthesis workflows and has been validated on solid phase for 2,5-disubstituted N-Boc-indoles [2].

CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity for Blood-Brain Barrier Penetration

With a LogP of 4.63—higher than any single close N-Boc protected comparator by 0.13–1.25 LogP units —this building block is particularly appropriate for CNS drug discovery programs where increased lipophilicity correlates with improved passive blood-brain barrier permeation. The 5-fluoro substituent additionally provides a metabolic blocking site at a position on the indole ring that is susceptible to CYP450-mediated oxidation [3]. Incorporating this building block early in a CNS-focused library enumeration allows the resulting biaryl products to inherit both the elevated LogP and the metabolic stability advantage of the 5-fluoro substituent, addressing two critical CNS lead optimization parameters simultaneously.

Orthogonal Sequential Functionalization: C3 Coupling → Boc Deprotection → N-Functionalization in Three Steps

The unique combination of N-Boc, C3-Br, and C2-CH₃ in a single scaffold enables a three-step orthogonal diversification sequence that is not accessible with any of the three closest comparators individually. Step 1: Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C3-Br (compatible with N-Boc protection, as established by Prieto et al. [1]). Step 2: Acidic Boc deprotection (TFA/CH₂Cl₂) to liberate the indole NH. Step 3: N-functionalization via alkylation, acylation, sulfonylation, or arylation. The C2-methyl group acts as a blocking group throughout, preventing competing reactivity at C2. This three-step sequence reduces the synthetic step count relative to routes that require separate protection/deprotection cycles, and is suitable for both milligram-scale library production and gram-scale intermediate synthesis.

Synthesis of Fluorinated Indole-Containing Kinase Inhibitor Fragments and PROTAC Building Blocks

Indole scaffolds with C3-aryl substitution are privileged structures in kinase inhibitor design (targeting BTK, CK2, IKK2, and other kinases) [4]. The 5-fluoro substituent is a recognized bioisostere for hydrogen or hydroxyl groups in kinase hinge-binding motifs, while the C3-bromo handle allows introduction of diverse aryl/heteroaryl groups that occupy the kinase selectivity pocket. Furthermore, the N-Boc group provides a latent NH that can be elaborated into linker attachment points for PROTAC (proteolysis-targeting chimera) constructs after C3 diversification. The availability of this compound at 98% purity from multiple suppliers ensures batch-to-batch reproducibility for SAR studies requiring quantitative structure-activity correlation .

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